(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
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Overview
Description
Polyoxin C is a naturally occurring peptidyl nucleoside antibiotic that was first isolated from the culture broth of Streptomyces cacaoi var. asoensisPolyoxin C acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the synthesis of chitin, a key component of fungal cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyoxin C can be synthesized through peptide coupling of uracil polyoxin C with various amino acids using standard dicyclohexylcarbodiimide (DCC) coupling conditions . This method involves the formation of a peptide bond between the nucleoside moiety and the peptidyl moiety.
Industrial Production Methods
Industrial production of polyoxin C typically involves the fermentation of Streptomyces cacaoi var. asoensis. The fermentation broth is then subjected to various purification processes to isolate polyoxin C. Recent advancements have also explored the heterologous expression of the polyoxin biosynthetic gene cluster in other Streptomyces strains to enhance yield and production efficiency .
Chemical Reactions Analysis
Types of Reactions
Polyoxin C undergoes several types of chemical reactions, including:
Oxidation: Polyoxin C can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in polyoxin C.
Substitution: Substitution reactions can introduce different functional groups into the polyoxin C molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of polyoxin C include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the nucleoside and peptidyl moieties .
Major Products
The major products formed from these reactions include various polyoxin analogs with modified antifungal properties. These analogs are often designed to improve the pharmacokinetic properties of polyoxin C .
Scientific Research Applications
Polyoxin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside antibiotics and their synthetic analogs.
Biology: Employed in research on fungal cell wall biosynthesis and chitin synthase inhibition.
Medicine: Investigated for its potential use as an antifungal agent in treating fungal infections.
Industry: Utilized in agriculture as a biopesticide to control fungal pathogens in crops.
Mechanism of Action
Polyoxin C exerts its effects by competitively inhibiting chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls. By mimicking the structure of UDP-N-acetylglucosamine, the natural substrate of chitin synthase, polyoxin C effectively blocks the enzyme’s activity, leading to disrupted cell wall formation and ultimately fungal cell death .
Comparison with Similar Compounds
Polyoxin C is often compared with other peptidyl nucleoside antibiotics, such as nikkomycins. Both polyoxins and nikkomycins inhibit chitin synthase, but they differ in their nucleoside and peptidyl moieties. For example, nikkomycins contain a different nucleoside moiety compared to polyoxins, which affects their biological activity and pharmacokinetic properties . Other similar compounds include polyoxin A, B, D, F, and L, each with varying degrees of antifungal activity .
Polyoxin C stands out due to its specific structural features and potent antifungal activity, making it a valuable compound in both scientific research and practical applications.
Properties
CAS No. |
21027-33-8 |
---|---|
Molecular Formula |
C11H15N3O8 |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid |
InChI |
InChI=1S/C11H15N3O8/c12-4(10(19)20)7-5(16)6(17)9(22-7)14-1-3(2-15)8(18)13-11(14)21/h1,4-7,9,15-17H,2,12H2,(H,19,20)(H,13,18,21)/t4-,5-,6+,7+,9+/m0/s1 |
InChI Key |
TZQKKPBFBDTCRN-AJDRIWCOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)N)O)O)CO |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)N)O)O)CO |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)N)O)O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Polyoxin C; Julichrome Q(sub 1.3); Julimycin C; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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